1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one
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Overview
Description
1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one is a chemical compound belonging to the chromanone family Chromanones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with suitable nucleophiles can yield the desired product . Industrial production methods often employ green chemistry principles, utilizing environmentally friendly solvents and catalysts to enhance yield and reduce byproducts .
Chemical Reactions Analysis
1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chromanone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromanone ring.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields chromanone derivatives, while reduction results in alcohols.
Scientific Research Applications
1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one has a wide range of scientific research applications:
Biology: The compound’s structural properties make it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one involves its interaction with specific molecular targets. For instance, chromanone derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one can be compared with other similar compounds, such as:
Chroman-4-one: Both compounds share a similar core structure, but this compound has an additional propan-2-one group, which may enhance its biological activity.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(13)8-10-6-7-14-12-5-3-2-4-11(10)12/h2-5,10H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRDXJWJSDVGGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCOC2=CC=CC=C12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557343 |
Source
|
Record name | 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119304-98-2 |
Source
|
Record name | 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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